molecular formula C15H12Cl3N3O2 B11095176 2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide

2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11095176
M. Wt: 372.6 g/mol
InChI Key: ODWSRNNXXLJZNK-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA typically involves the reaction of 4-chloroaniline with 2,5-dichloro-4,6-dimethyl-3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce various amines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBAMATE
  • N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA stands out due to its specific combination of chlorinated phenyl and pyridyl groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H12Cl3N3O2

Molecular Weight

372.6 g/mol

IUPAC Name

2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C15H12Cl3N3O2/c1-7-11(13(18)19-8(2)12(7)17)14(22)21-15(23)20-10-5-3-9(16)4-6-10/h3-6H,1-2H3,(H2,20,21,22,23)

InChI Key

ODWSRNNXXLJZNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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